REACTION_SMILES
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[C:1]([Si:2]([CH3:3])([CH3:4])[O:6][CH2:7][CH2:8][n:9]1[n:10][c:11]([CH:16]=[O:17])[cH:12][c:13]1[CH:14]=[O:15])([CH3:5])([CH3:18])[CH3:19].[CH2:48]1[O:49][CH2:50][CH2:51][CH2:52]1.[CH3:21][CH2:22][CH2:23][CH2:24][N+:25]([CH2:26][CH2:27][CH2:28][CH3:29])([CH2:30][CH2:31][CH2:32][CH3:33])[CH2:34][CH2:35][CH2:36][CH3:37].[CH3:40][N+:41]1([O-:42])[CH2:43][CH2:44][O:45][CH2:46][CH2:47]1.[Cl-:38].[F-:20].[NH4+:39]>>[O:6]1[CH2:7][CH2:8][n:9]2[n:10][c:11]([CH:16]=[O:17])[cH:12][c:13]2[C:14]1=[O:15]
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Name
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CC(C)(C)[Si](C)(C)OCCn1nc(C=O)cc1C=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)OCCn1nc(C=O)cc1C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+]1([O-])CCOCC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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O=Cc1cc2n(n1)CCOC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |